(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Description
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24FN3O5S2 and its molecular weight is 493.57. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzothiazole core which is known for various biological activities.
- A morpholinosulfonyl group , which may enhance solubility and bioavailability.
- An ethoxyethyl substituent , which can influence pharmacokinetics.
The molecular formula is C18H22FN3O4S, and its molecular weight is approximately 397.45 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest. The following key findings have emerged:
- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, assessed through MTT assays.
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. This dual action suggests a promising approach for cancer therapy by targeting both tumor growth and inflammatory processes that facilitate cancer progression .
- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells, with significant alterations in cell cycle progression observed at varying concentrations (1, 2, and 4 μM) .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activities:
- Cytokine Modulation : It has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7), indicating a potential role in managing inflammatory diseases .
- Wound Healing Assays : Scratch wound healing assays demonstrated that the compound could hinder cell migration, a critical factor in inflammation and tissue repair processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
This table illustrates how variations in structure can lead to different biological activities, emphasizing the significance of specific functional groups in modulating these effects.
Case Studies
- Study on Anticancer Efficacy : In a comparative study involving multiple benzothiazole derivatives, our compound showed superior efficacy against A431 and A549 cell lines compared to other derivatives tested. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target proteins involved in cancer progression .
- Inflammation Model : In a model assessing the anti-inflammatory properties of various benzothiazole derivatives, our compound significantly reduced macrophage activation markers compared to controls, highlighting its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S2/c1-2-30-14-11-26-19-8-5-17(23)15-20(19)32-22(26)24-21(27)16-3-6-18(7-4-16)33(28,29)25-9-12-31-13-10-25/h3-8,15H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNNLURPUMBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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